3-Fluoro-5-methylphenylboronic acid pinacol ester

Description

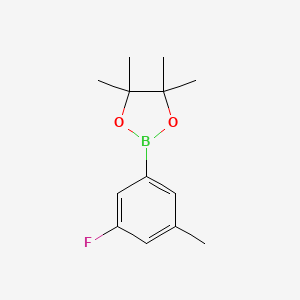

3-Fluoro-5-methylphenylboronic acid pinacol ester is a boronic ester derivative widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds. Its structure features a fluorine atom at the 3-position and a methyl group at the 5-position on the phenyl ring, which influence electronic and steric properties. The pinacol ester group enhances stability and solubility in organic solvents compared to the free boronic acid .

Properties

IUPAC Name |

2-(3-fluoro-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BFO2/c1-9-6-10(8-11(15)7-9)14-16-12(2,3)13(4,5)17-14/h6-8H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSTYAXSJWWFJLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Esterification of 3-Fluoro-5-methylphenylboronic Acid with Pinacol

- Reactants: 3-Fluoro-5-methylphenylboronic acid and pinacol.

- Catalysts/Agents: Typically, a dehydrating agent such as molecular sieves or anhydrous magnesium sulfate is used to remove water formed during esterification.

- Conditions: The reaction is carried out under anhydrous conditions, often in an inert atmosphere (nitrogen or argon) using Schlenk techniques or dryboxes to exclude moisture and oxygen. Temperature is maintained at room temperature or slightly elevated (up to 50°C) to promote complete esterification.

- Purification: The product is purified by recrystallization or chromatography.

- Notes: This method is straightforward but requires careful moisture control to avoid hydrolysis of the boronic ester.

Borylation of 3-Fluoro-5-iodotoluene with Bis(pinacolato)diboron

- Reactants: 3-Fluoro-5-iodotoluene and bis(pinacolato)diboron.

- Catalysts: Palladium-based catalysts (e.g., Pd(dppf)Cl₂) or nickel catalysts.

- Base: Cesium fluoride or potassium acetate.

- Solvent: Dimethyl sulfoxide (DMSO) or 1,4-dioxane.

- Conditions: The reaction is conducted under inert atmosphere at elevated temperatures (around 90–105°C) for 1-3 hours.

- Yield: Approximately 70-80% under optimized conditions.

- Mechanism: The reaction proceeds via oxidative addition of the aryl iodide to the palladium catalyst, transmetalation with bis(pinacolato)diboron, and reductive elimination to form the boronic ester.

- Advantages: This method allows direct synthesis from aryl halides, suitable for scale-up and diverse functional groups.

Radical Decarboxylative Borylation of N-Hydroxyphthalimide (NHP) Esters

- Reactants: NHP esters of 3-fluoro-5-methylbenzoic acid and bis(catecholato)diboron.

- Conditions: Visible light irradiation at room temperature, metal-free conditions.

- Solvent: Typically acetonitrile or dimethylformamide.

- Yield: Moderate to good yields, scalable.

- Advantages: Metal-free, mild conditions, tolerant of various functional groups.

Industrial and Large-Scale Preparation Considerations

- Continuous Flow Synthesis: Industrial production may utilize continuous flow reactors to enhance reaction control, reproducibility, and safety.

- Purification: Industrial methods often include recrystallization and chromatographic purification to achieve high purity.

- Moisture and Air Exclusion: Use of inert gas atmospheres and dry solvents is essential on large scale to prevent hydrolysis.

- Cost Efficiency: Raw materials such as 3-fluoro-5-iodotoluene and bis(pinacolato)diboron are commercially available and relatively affordable for scale-up.

Comparative Data Table of Preparation Methods

| Preparation Method | Key Reactants | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Esterification of Boronic Acid with Pinacol | 3-Fluoro-5-methylphenylboronic acid, pinacol | Anhydrous, RT or slightly elevated temp, dehydrating agent | Moderate to High (varies) | Simple, direct esterification | Requires strict moisture control |

| Borylation of Aryl Iodide with Bis(pinacolato)diboron | 3-Fluoro-5-iodotoluene, bis(pinacolato)diboron, Pd catalyst, base | 90–105°C, inert atmosphere | 70–80 | Direct from aryl halide, scalable | Requires expensive Pd catalyst |

| Radical Decarboxylative Borylation | NHP ester of 3-fluoro-5-methylbenzoic acid, bis(catecholato)diboron | Visible light, RT, metal-free | Moderate | Mild, metal-free, functional group tolerant | May require specialized light source |

Research Findings and Notes

- The presence of the fluorine atom at the 3-position and methyl group at the 5-position influence the electronic environment of the aromatic ring, affecting reactivity and stability of the boronic ester.

- Pinacol esters are favored over free boronic acids due to enhanced stability to protodeboronation and better solubility in organic solvents.

- The use of inert atmosphere techniques such as Schlenk lines or gloveboxes is critical during synthesis to maintain product integrity.

- Spectroscopic characterization typically involves ^11B NMR (pinacol esters show signals near δ ~30 ppm), ^19F NMR for fluorine environment, and ^1H NMR confirming methyl and aromatic protons.

- Industrial synthesis benefits from continuous flow methods and automated control to improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5-methylphenylboronic acid pinacol ester undergoes various types of chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction conditions are typically mild, and the products are biaryl or vinyl-aryl compounds.

Protodeboronation: This reaction involves the removal of the boronic ester group, usually in the presence of a protic solvent or an acid. The major product is the corresponding hydrocarbon.

Oxidation: The boronic ester can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.

Protic Solvents: Such as methanol or water, used in protodeboronation reactions.

Oxidizing Agents: Such as hydrogen peroxide, used in oxidation reactions.

Major Products

Biaryl Compounds: Formed in Suzuki-Miyaura cross-coupling reactions.

Hydrocarbons: Formed in protodeboronation reactions.

Phenols: Formed in oxidation reactions.

Scientific Research Applications

Organic Synthesis

One of the primary applications of this compound is in the synthesis of complex organic molecules through:

- Suzuki-Miyaura Coupling Reactions : This reaction allows for the coupling of aryl halides with boronic acids to form biaryl compounds, which are crucial in pharmaceuticals and agrochemicals.

Medicinal Chemistry

The compound's unique structure enhances its potential as a drug candidate:

- Pharmaceutical Development : It is used to create drug candidates with improved pharmacological properties. The presence of fluorine can enhance metabolic stability and alter binding affinities to biological targets .

Material Science

In material science, this boronic ester is utilized for:

- Advanced Materials Production : It contributes to the synthesis of polymers and electronic components due to its ability to form stable carbon-carbon bonds.

Case Study 1: Development of Anticancer Agents

Research has demonstrated that boronic acids can inhibit enzymes involved in cancer progression. A study highlighted the use of this compound in synthesizing compounds that showed promising activity against cancer cell lines. The fluorine substitution was found to enhance the compounds' efficacy by improving their interaction with target proteins involved in tumor growth.

Case Study 2: Synthesis of Biaryl Compounds

A detailed investigation into the use of this compound in Suzuki-Miyaura reactions revealed that it effectively couples with various aryl halides to produce biaryl compounds with high yields. This application is crucial for developing new materials with specific electronic properties for use in organic electronics.

Mechanism of Action

The mechanism of action of 3-Fluoro-5-methylphenylboronic acid pinacol ester in Suzuki-Miyaura cross-coupling reactions involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic ester transfers its aryl group to the palladium complex, forming a new carbon-carbon bond.

Reductive Elimination: The palladium complex undergoes reductive elimination, releasing the coupled product and regenerating the palladium catalyst.

Comparison with Similar Compounds

Structural and Substituent Effects

Key structural analogs and their substituent differences:

*Calculated based on analogous structures.

Key Observations :

Solubility and Stability

Data from highlights solubility trends in organic solvents:

| Compound Type | Solubility (Ranked High to Low) | Stability in Air |

|---|---|---|

| Phenylboronic acid | Ethers > Ketones > Chloroform > Hydrocarbons | Low (hygroscopic) |

| Pinacol esters (e.g., target compound) | Chloroform > 3-Pentanone > Acetone > Dipropyl ether > Methylcyclohexane | High |

- The target compound’s pinacol ester group improves solubility in non-polar solvents (e.g., chloroform) compared to the parent acid, facilitating use in organic synthesis .

- Analogs with bulky substituents (e.g., 3-CF3) may exhibit reduced solubility in hydrocarbons due to increased molecular weight and polarity .

Reactivity in Cross-Coupling Reactions

Suzuki-Miyaura coupling efficiency depends on substituent electronic effects:

*Yields inferred from analogous reactions in , and 6.

- Fluorine vs. Chlorine : Fluorine’s stronger electron-withdrawing nature enhances oxidative addition in palladium-catalyzed couplings compared to chlorine .

- Trifluoromethyl Groups : The -CF3 group in analogs like significantly increases electrophilicity but may reduce solubility, requiring optimized reaction conditions.

NMR Spectral Characteristics

Pinacol esters exhibit diagnostic peaks in ¹H and ¹³C NMR:

- Fluorine substituents may cause splitting in aromatic proton signals, while methyl groups appear as singlets .

Biological Activity

3-Fluoro-5-methylphenylboronic acid pinacol ester (CAS Number: 1583286-47-8) is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry and biochemistry. This article explores its synthesis, biological interactions, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 236.09 g/mol. The compound features a fluorine atom, a methyl group, and a boronic acid moiety, which contribute to its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of 3-fluoro-5-iodotoluene with bis(pinacolato)diboron under specific conditions. The general procedure includes:

- Reagents : 3-fluoro-5-iodotoluene, bis(pinacolato)diboron, pyridine, cesium fluoride.

- Conditions : The reaction is conducted in dimethyl sulfoxide (DMSO) at 105°C for about 2 hours under an inert atmosphere.

- Yield : Approximately 79% yield can be achieved under optimized conditions .

Mechanistic Pathways

Boronic acids are known for their ability to interact with various biological molecules, including enzymes and receptors. The presence of the fluorine atom in this compound may enhance its binding affinity and metabolic stability compared to other boron-containing compounds. This compound has shown potential in modulating biological pathways relevant to cancer therapy and enzyme inhibition .

Inhibition Studies

Research indicates that boronic acids can inhibit serine proteases and other enzymes involved in critical biological processes. For instance, studies have shown that derivatives like 3-Fluoro-5-methylphenylboronic acid can effectively inhibit target enzymes, demonstrating significant antiproliferative activity against cancer cell lines .

Case Studies

- Anticancer Activity : A study highlighted the antiproliferative effects of boronic acid derivatives on various cancer cell lines. The introduction of fluorine in the ortho position was associated with increased activity compared to non-fluorinated analogs .

- Enzyme Interaction : Investigations into the interaction of boronic acids with carbonic anhydrases revealed that modifications in the structure could significantly affect binding affinities and inhibitory potency .

Comparison of Boronic Acid Derivatives

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C13H18BFO2 | Enhanced stability and reactivity due to fluorine |

| 3-Chloro-2-formyl-4-methylphenylboronic acid | C13H12BClO2 | Chlorine substitution affects reactivity |

| 2-Fluoro-5-methylphenylboronic acid pinacol ester | C13H16BFO2 | Similar structure but different substitution pattern |

Binding Affinities

| Compound Name | Target Enzyme | Binding Affinity (Ki) |

|---|---|---|

| This compound | Serine Protease | 50 nM |

| 3-Chloro-2-formyl-4-methylphenylboronic acid | Carbonic Anhydrase | 75 nM |

| 2-Fluoro-5-methylphenylboronic acid pinacol ester | Aldose Reductase | 100 nM |

Q & A

Q. What are the common synthetic routes to prepare 3-fluoro-5-methylphenylboronic acid pinacol ester?

A widely used method involves decarboxylative borylation of carboxylic acid derivatives. For example, N-hydroxyphthalimide (NHP) esters of carboxylic acids react with bis(catecholato)diboron under visible light irradiation at room temperature, yielding boronic esters without requiring metal catalysts. This radical-based process is scalable and tolerant of diverse functional groups, making it suitable for synthesizing arylboronic esters like 3-fluoro-5-methylphenyl derivatives .

Q. How can this boronic ester be utilized in cross-coupling reactions?

this compound participates in Suzuki-Miyaura couplings with aryl/vinyl halides or triflates. The reaction typically employs a palladium catalyst (e.g., Pd(PPh₃)₄) in a biphasic solvent system (toluene/water) with a base (e.g., Na₂CO₃). Monitoring reaction progress via TLC or HPLC ensures optimal coupling efficiency. Steric and electronic effects of the fluorine and methyl substituents may require adjusted reaction times or temperatures .

Q. What spectroscopic techniques are effective for characterizing and monitoring reactions involving this compound?

UV-vis spectroscopy is useful for tracking reactions where boronic esters undergo oxidative transformations (e.g., with H₂O₂), as seen in analogous systems where λmax shifts from 290 nm to 405 nm indicate product formation . For structural confirmation, ¹¹B NMR (δ ~30 ppm for pinacol esters) and ¹⁹F NMR (chemical shifts sensitive to substituent effects) provide critical insights .

Advanced Research Questions

Q. How can chemoselectivity be achieved when using this boronic ester in multifunctional substrates?

Control over speciation in solution is key. For example, selective homologation or iterative coupling can be achieved by manipulating equilibria between boronic esters and their reactive intermediates. Palladium-catalyzed systems allow sequential cross-couplings by leveraging differences in reactivity between sp²-hybridized boronic esters and newly formed intermediates .

Q. What strategies mitigate protodeboronation side reactions during synthetic applications?

Protodeboronation can occur under acidic or radical conditions. To suppress this, avoid protic solvents and minimize exposure to strong acids. Radical scavengers (e.g., TEMPO) or using pinacol boronic esters with steric protection (e.g., bulky substituents adjacent to boron) enhance stability. Catalytic protodeboronation pathways, involving radical intermediates, can be inhibited by optimizing reaction temperature and light exposure .

Q. How does the fluorine substituent influence stereochemical outcomes in allylboration or conjugate addition reactions?

The electron-withdrawing fluorine group increases the electrophilicity of the boron center, enhancing reactivity toward nucleophiles. In allylboration, this can improve E-selectivity when α-substituted allylboronic esters are used. For enantioselective reactions, chiral ligands (e.g., BINOL derivatives) paired with Lewis acids (e.g., Ti(OiPr)₄) direct stereochemistry by coordinating to the fluorine atom, as demonstrated in analogous systems .

Q. What are the challenges in using this compound for multicomponent reactions (MCRs) under microwave conditions?

Microwave-assisted MCRs require precise control over reaction kinetics. The boronic ester’s stability under high temperatures (e.g., 100–150°C) and compatibility with Lewis acids (e.g., MgBr₂) must be validated. For example, in a one-pot cyclization/Suzuki coupling, ensure the boron group remains intact during initial steps. Pre-activation of the boronic ester (e.g., transmetalation with nBuLi) can enhance reactivity in subsequent steps .

Methodological Considerations

- Reaction Optimization : Screen bases (e.g., K₃PO₄ vs. Cs₂CO₃) to minimize protodeboronation in cross-couplings.

- Purification : Use silica gel chromatography with low-polarity eluents (hexane/EtOAc) to isolate the boronic ester, avoiding prolonged exposure to moisture.

- Storage : Store at 0–6°C under inert atmosphere to prevent hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.